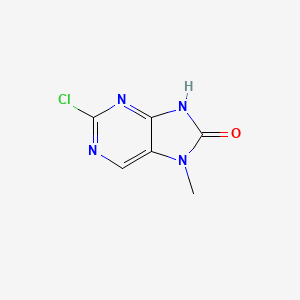

2-Chloro-7-methyl-7H-purin-8(9H)-one

Description

Properties

IUPAC Name |

2-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAEGXEHWCCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C(N=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Purines in Oncology

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Within this class, halogenated purines serve as versatile intermediates, enabling the synthesis of diverse compound libraries for therapeutic screening. 2-Chloro-7-methyl-7H-purin-8(9H)-one has emerged as a critical building block in the development of targeted cancer therapies, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML). Its strategic importance lies in its utility as a precursor for 2,7,9-trisubstituted 8-oxopurines, a class of compounds that have shown promise as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4]

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][5] The internal tandem duplication (ITD) of the juxtamembrane domain of FLT3 is particularly associated with a poor prognosis.[1] Consequently, the development of small molecule inhibitors targeting FLT3-ITD is a significant focus in oncology research. This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, offering insights for its application in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and its role as a synthetic intermediate. Commercial suppliers typically provide the compound as a solid, recommending refrigerated storage.[6]

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₄O | [7] |

| Molecular Weight | 184.58 g/mol | [7] |

| CAS Number | 1273315-19-7 | [7] |

| Physical Form | Solid | [8] |

| Storage | Refrigerator | [8] |

For the closely related analog, 2-chloro-8-chloromethyl-7-methyl-purin-6(1H)-one , the following calculated properties are available:

| Property | Value | Reference |

| LogP (Octanol/Water Partition Coefficient) | 0.567 | [2] |

| Log10 of Water Solubility | -4.45 mol/L | [2] |

| McGowan's Characteristic Volume | 140.840 mL/mol | [2] |

These values for a structurally similar compound suggest that this compound is likely to have limited aqueous solubility and a preference for organic solvents.

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity towards nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated by the electron-withdrawing nature of the purine ring system, making it a good leaving group for reactions with various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following protocol is adapted from the synthesis of FLT3-ITD inhibitors and illustrates the use of this compound as a substrate in a Chan-Lam cross-coupling reaction, a common method for forming carbon-heteroatom bonds.[2][3][4]

Objective: To synthesize a 2-substituted-7-methyl-7H-purin-8(9H)-one derivative via reaction with a boronic acid.

Materials:

-

2-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one

-

Aryl or styryl boronic acid

-

Copper(I) sulfide (Cu₂S)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetonitrile (MeCN)

-

Celite

-

Hexane

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one (0.10 mmol) in acetonitrile, add the desired boronic acid (0.20 mmol).

-

Add Cu₂S and TMEDA to the reaction mixture.

-

Stir the mixture at ambient temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), load the crude mixture onto Celite.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the residue by column chromatography using a suitable solvent system (e.g., 2:1 hexane/EtOAc) to yield the desired 2-substituted purin-8-one.

Causality Behind Experimental Choices:

-

Chan-Lam Coupling: This reaction is chosen over traditional nucleophilic aromatic substitution for its mild reaction conditions and tolerance of various functional groups, which is particularly useful when working with complex molecules in drug discovery.

-

Copper Catalyst: Copper (in the form of Cu₂S) is a common catalyst for Chan-Lam couplings, facilitating the formation of the C-N bond between the purine and the aryl/styryl group from the boronic acid.

-

TMEDA: This ligand coordinates to the copper catalyst, enhancing its solubility and reactivity.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of coupling reaction.

-

Celite: Used to adsorb the crude product and facilitate its transfer to the chromatography column.

-

Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Biological Significance and Application in Drug Discovery

The primary significance of this compound is its role as a scaffold for the synthesis of potent and selective FLT3 kinase inhibitors.[2][3][4] Research has shown that derivatives synthesized from this intermediate can effectively inhibit the autophosphorylation of FLT3 kinase in AML cell lines, such as MV4-11, which are dependent on the constitutively active FLT3-ITD.[2][3][4]

Signaling Pathway Inhibition

The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, PI3K/Akt, and MAPK/ERK pathways.[1] The 2,7,9-trisubstituted 8-oxopurines derived from this compound have been shown to suppress the phosphorylation of key proteins in these pathways, such as STAT5 and ERK1/2.[2][3][4] This inhibition of downstream signaling ultimately leads to cell cycle arrest, typically in the G1 phase, and apoptosis in FLT3-dependent cancer cells.[2]

Caption: Inhibition of the FLT3-ITD signaling pathway by 2,7,9-trisubstituted 8-oxopurines.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of targeted therapeutics, particularly for AML. Its reactivity at the C2 position allows for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries. The demonstrated success of its derivatives as potent FLT3-ITD inhibitors highlights the importance of this scaffold in modern drug discovery. Further research to fully characterize the physicochemical and biological properties of this key intermediate will undoubtedly facilitate the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

- Levis, M. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia & Lymphoma, 2017, 58(9), 2027-2037.

- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 2022, 23(24), 16169.

-

ASH Clinical News. Which Inhibitor Should Be Used to Treat FLT3-Positive AML? Accessed January 19, 2026. [Link]

- Kryštof, V.; et al. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv, 2022.

- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.

-

University of Helsinki. New Study Maps Hidden Cell States Driving FLT3 Inhibitor Resistance in AML. Accessed January 19, 2026. [Link]

-

The AML Hub. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Accessed January 19, 2026. [Link]

- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed, 2022.

- Kiyoi, H.; et al. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 2020, 111(10), 3186-3195.

-

PubChemLite. 2-chloro-7-methyl-7h-purin-6-ol. Accessed January 19, 2026. [Link]

- Radi, M.; et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 2021, 26(11), 3185.

- Khan, I. A.

Sources

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Chloro-7-methyl-7H-purin-8(9H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis detailed herein leverages a commercially available starting material and proceeds via a selective hydrolysis reaction. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a high yield and purity of the final product. The information presented is intended to empower researchers to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction: The Significance of Substituted Purinones

Purine analogues are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies[1]. The specific substitution pattern on the purine ring system dictates the molecule's biological activity. The target molecule, this compound, possesses a unique combination of functional groups that make it a valuable scaffold for further chemical elaboration. The presence of a chlorine atom at the 2-position provides a handle for subsequent cross-coupling reactions, while the 7-methyl group can influence the molecule's solubility and metabolic stability. The 8-oxo functionality is a common feature in many biologically active purines, contributing to their ability to interact with various enzymatic targets.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of this compound begins with a retrosynthetic analysis to identify a readily accessible starting material. A key disconnection reveals that the target molecule can be derived from a precursor already possessing the 2-chloro and 7-methyl functionalities. This leads to the identification of 2,6-Dichloro-7-methylpurine as an ideal starting material. This compound is commercially available, which significantly streamlines the synthetic process by eliminating the need for a multi-step de novo purine synthesis[2][3][4].

The forward synthesis, therefore, hinges on the selective conversion of the 6-chloro group of 2,6-Dichloro-7-methylpurine to an 8-oxo group. This can be achieved through a selective hydrolysis reaction. The rationale for the selectivity of this reaction lies in the differential reactivity of the chloro-substituents on the purine ring. The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for a controlled, regioselective hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,6-Dichloro-7-methylpurine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,6-Dichloro-7-methylpurine | ≥97% | Commercially available |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier |

| Hydrochloric Acid (HCl) | 1 M solution | Standard Supplier |

| Deionized Water | High Purity | In-house |

| Ethanol | Anhydrous | Standard Supplier |

Step-by-Step Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (9.85 mmol) of 2,6-Dichloro-7-methylpurine[2][3][4] in 40 mL of a 1 M aqueous sodium hydroxide solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to pH 5-6 by the dropwise addition of 1 M hydrochloric acid. A white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield this compound as a white to off-white solid.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.8 (s, 1H, NH), 8.1 (s, 1H, C6-H), 3.6 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.2, 154.5, 150.1, 145.3, 108.9, 30.7 |

| Mass Spectrometry (ESI+) | m/z 199.0 [M+H]⁺ |

Mechanistic Insights and Discussion

The selective hydrolysis of the 6-chloro group in 2,6-Dichloro-7-methylpurine is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the chloro-substituents towards nucleophilic attack.

The greater reactivity of the C6-chloro group compared to the C2-chloro group can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C6 position. The negative charge can be delocalized over a larger portion of the purine ring system, including the imidazole nitrogen atoms.

Conclusion

This technical guide has detailed a straightforward and efficient one-step synthesis of this compound from the commercially available starting material, 2,6-Dichloro-7-methylpurine. The selective hydrolysis of the 6-chloro group proceeds in high yield and provides a product of high purity. The provided experimental protocol and mechanistic discussion offer researchers the necessary tools and understanding to successfully implement this synthesis in their own laboratories. The accessibility of this synthetic route will undoubtedly facilitate further exploration of the pharmacological potential of this and related purinone derivatives.

References

- Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.

- Lister, J. H. (1971). Purines. John Wiley & Sons.

- Robins, R. K. (1957). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 79(2), 490-494.

- Montgomery, J. A. (1980). The chemistry and biology of the purine, pyrimidine, and pteridine nucleosides.

- Google Patents. (1996). Process for the preparation of chloropyrimidines.

-

PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. Retrieved from [Link]

- Google Patents. (1958). 6-chloropurine.

-

MDPI. (2018). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

- Google Patents. (2012). Chemical synthesis method of 6-chloropurine.

-

PMC. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 2-chloro-6-aminobutynylthio-7-methylpurines 2a-c. Retrieved from [Link]

- Google Patents. (2021). Synthesis method of 2-amino-6-chloropurine.

Sources

2-Chloro-7-methyl-7H-purin-8(9H)-one CAS number

An In-depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Core Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and application of this specific purine scaffold, with a focus on its role in the generation of potent kinase inhibitors.

Compound Identification and Structural Context

This compound is a substituted purine derivative featuring a chlorine atom at the C2 position, a methyl group at the N7 position, and a carbonyl group at C8. This specific substitution pattern is critical for its utility as a versatile building block in synthetic chemistry.

It is crucial to distinguish this compound from its isomers, particularly the more commonly cataloged 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS Number: 1273315-11-9) [1]. The placement of the methyl group at N7 versus N9 profoundly influences the molecule's three-dimensional shape, reactivity, and its interaction with biological targets. While a dedicated CAS number for the 7-methyl isomer is not consistently cited in major chemical databases, its preparation and use as a non-isolated intermediate are documented in scientific literature, underscoring its importance in targeted synthesis campaigns[2].

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source/Comment |

| IUPAC Name | 2-chloro-7-methyl-1,7-dihydro-8H-purin-8-one | --- |

| Molecular Formula | C₆H₅ClN₄O | --- |

| Molecular Weight | 184.58 g/mol | Calculated |

| CAS Number | Not Available | Often synthesized in situ. |

| Isomer CAS | 1273315-11-9 (9-methyl isomer) | [1] |

| Predicted XLogP3 | 0.5 - 1.0 | Analogous to similar structures |

| Hydrogen Bond Donors | 1 (at N9) | Calculated |

| Hydrogen Bond Acceptors | 4 (N1, N3, C8=O, Cl) | Calculated |

| Appearance | Expected to be a solid | Based on similar purine derivatives |

Strategic Synthesis of the 7-Methyl-8-Oxopurine Core

The regioselective synthesis of the N7-methylated purine core is a non-trivial process that dictates the final structure. Unlike N9 alkylation, which is often the thermodynamically favored product in purine synthesis, achieving N7 substitution requires specific strategic choices in the synthetic route. The general and logical pathway involves the construction of the purine from a pre-functionalized pyrimidine precursor.

The causality behind this multi-step approach is to install the key functionalities in a controlled sequence, preventing the formation of undesired isomers.

-

Step 1: Precursor Preparation: The synthesis typically commences with a 4,5-diaminopyrimidine derivative. The substituents at positions 2 and 6 of this starting material will be carried through to the final purine. For the target molecule, a 2-chloro-4,5-diaminopyrimidine is a logical starting point.

-

Step 2: Regioselective N-Methylation: This is the most critical step for defining the 7-methyl isomer. Direct methylation of a 4,5-diaminopyrimidine can lead to a mixture of products. A more controlled approach involves using a precursor where one amine is selectively protected or activated to direct methylation to the desired nitrogen, which will ultimately become the N7 of the purine ring.

-

Step 3: Imidazole Ring Cyclization: The purine bicyclic system is formed by cyclizing the 4,5-diaminopyrimidine. The introduction of the C8-carbonyl (oxo) group is achieved by using a suitable one-carbon synthon. Reagents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea are employed. The choice of reagent is critical; phosgene and its derivatives are highly efficient but toxic, while urea offers a safer, albeit higher-temperature, alternative. This reaction closes the imidazole ring, yielding the final this compound scaffold.

Caption: Synthetic route to the 2-chloro-7-methyl-8-oxopurine core.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic value of this compound lies in its two primary reactive handles: the electrophilic C2 position and the nucleophilic N9 position. This dual reactivity allows for sequential, directed derivatization to build complex molecular architectures.

C2 Position: The Cross-Coupling Hub

The chlorine atom at the C2 position is susceptible to displacement and is an excellent substrate for modern palladium- and copper-catalyzed cross-coupling reactions. This reactivity is fundamental to its application in constructing libraries of potential drug candidates. The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) type reactions[3][4][5].

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-nitrogen bonds[6][7]. It allows for the coupling of the C2 position with a vast array of primary and secondary amines, including anilines, aliphatic amines, and heterocycles. The choice of palladium precatalyst and phosphine ligand (e.g., XPhos, SPhos) is critical for achieving high yields and broad substrate scope[8][9]. This reaction is instrumental in installing key pharmacophoric groups that can interact with the target protein.

-

Chan-Lam Coupling: As a complementary method, the copper-catalyzed Chan-Lam coupling enables the formation of C-N, C-O, and C-S bonds[10][11][12]. It typically uses boronic acids as the coupling partner and can be performed under milder conditions, often open to the air, which can be advantageous over the strictly anaerobic conditions required for many palladium-catalyzed systems[13][14].

N9 Position: The Site for Pharmacokinetic Tuning

The proton on the N9 nitrogen is acidic and can be readily removed by a base, allowing for subsequent alkylation or arylation. This position is frequently modified to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent at N9 can occupy key regions of a kinase active site, influencing potency and selectivity.

Caption: Key derivatization pathways for the purin-8-one scaffold.

Application in Drug Discovery: Targeting FLT3 Kinase in AML

The 2,7,9-trisubstituted 8-oxopurine scaffold is a "privileged" structure in kinase inhibitor design. Its rigid framework mimics the hinge-binding region of ATP, while the three substitution vectors (C2, N7, N9) allow for fine-tuning of interactions within the kinase active site to achieve potency and selectivity.

A prominent application is in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML)[15][16]. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity and uncontrolled proliferation of leukemic cells[17].

-

Mechanism of Action: Inhibitors based on the this compound scaffold are designed to be ATP-competitive. The purine core binds to the "hinge" region of the kinase's ATP-binding pocket. The substituent introduced at the C2 position (typically via Buchwald-Hartwig amination) often extends into the solvent-exposed region or a deeper pocket, while the group at N9 can occupy the "ribose pocket." The N7-methyl group helps to correctly orient the molecule within the active site and can impart selectivity over other kinases[2]. By blocking ATP from binding, the inhibitor prevents autophosphorylation of FLT3, thereby shutting down downstream pro-survival signaling pathways like STAT5 and ERK[18].

Caption: Mechanism of FLT3 kinase inhibition by purin-8-one scaffolds.

Experimental Protocols (Self-Validating Systems)

The following are generalized, field-proven protocols for the key derivatization reactions. Researchers must optimize conditions for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C2 Position

-

Trustworthiness: This protocol incorporates a pre-catalyst and a specialized ligand, which are known to provide robust and reproducible results across a wide range of amine and aryl halide substrates. The inert atmosphere is critical to prevent catalyst deactivation.

-

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the corresponding ligand (e.g., XPhos, 1.5-7.5 mol%).

-

Add a suitable anhydrous solvent (e.g., toluene, dioxane, or t-butanol).

-

Add a base (e.g., K₃PO₄, Cs₂CO₃, or LHMDS, 2.0-3.0 eq). The choice of base is crucial and depends on the pKa of the amine.

-

Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N9-Alkylation

-

Trustworthiness: This standard Sₙ2 reaction protocol is highly reliable. The use of a strong, non-nucleophilic base ensures complete deprotonation of the N9 position without competing side reactions. Anhydrous conditions prevent quenching of the generated anion.

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Safety and Handling

-

Hazard Profile: Based on analogous chlorinated heterocyclic compounds, this compound should be handled as a hazardous substance. The GHS classifications for its 9-methyl isomer include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][19].

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to handle the solid material to minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to maintain integrity.

References

-

Chan-Lam coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

precisionFDA. (n.d.). 2'-CHLORO-7',8'-DIHYDROSPIRO(CYCLOHEXANE-1,9'(6'H)-PYRAZINO(1',2':1,5)PYRROLO(2,3-D)PYRIMIDIN)-6'-ONE. Retrieved January 19, 2026, from [Link]

-

Cafferty, B. J., Fialho, D. M., & Powner, M. W. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications, 8(1), 15270. [Link]

-

Organic Chemistry. (2022, September 4). Chan-Lam Coupling Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 19, 2026, from [Link]

-

Stepanenko, V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]

-

NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

-

NROChemistry. (2022, July 9). Chan-Lam Coupling [Video]. YouTube. [Link]

-

Thieme Chemistry. (2017). Synthesis of Pyrimidine and 8-Oxo-purine Ribonucleotides. Synform. [Link]

-

Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 12089-12108. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Retrieved January 19, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Retrieved January 19, 2026, from [Link]

-

WUR eDepot. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. Retrieved January 19, 2026, from [Link]

-

Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

-

ResearchGate. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Hylsová, M., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459–2464. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

-

Cafferty, B. J., Fialho, D. M., & Powner, M. W. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. PubMed Central. [Link]

-

El-Damasy, D. A., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Journal of the Egyptian National Cancer Institute, 35(1), 32. [Link]

-

ResearchGate. (2022). Targeting OXPHOS de novo purine synthesis as the nexus of FLT3 inhibitor–mediated synergistic antileukemic actions. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A new synthesis of 6- and 8-alkylpurine nucleosides. Retrieved January 19, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1273315-11-9|2-Chloro-9-methyl-7H-purin-8(9H)-one|BLD Pharm [bldpharm.com]

- 2. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors | bioRxiv [biorxiv.org]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemscene.com [chemscene.com]

Unlocking the Mechanism of Action: A Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one Derivatives as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 2-Chloro-7-methyl-7H-purin-8(9H)-one derivatives, a promising class of compounds in oncological research. We will delve into their molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies used to elucidate their function. This guide is designed to equip researchers and drug development professionals with the critical knowledge to advance the study and application of these potent kinase inhibitors.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs have long been a cornerstone in the development of therapeutics for a range of diseases, most notably in oncology and virology. Their structural similarity to endogenous purine nucleobases allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis, and more recently, protein kinases. The this compound scaffold represents a significant evolution in this class, offering a versatile platform for the design of highly selective and potent inhibitors of key signaling proteins implicated in cancer.

Recent research has highlighted the remarkable efficacy of derivatives of this scaffold as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).[1][2][3][4][5] This guide will focus on this primary mechanism of action, providing a detailed exploration of how these compounds exert their anti-leukemic effects.

The Primary Molecular Target: FMS-Like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] In a significant subset of AML patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase.[7] This ligand-independent activation drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[7][8] Consequently, the inhibition of FLT3 kinase activity has emerged as a key therapeutic strategy for this aggressive malignancy.

Binding and Inhibition of FLT3 Kinase

Derivatives of this compound have been specifically designed as potent inhibitors of FLT3. Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions at the 2, 7, and 9 positions of the purine ring are crucial for both potency and selectivity.[1][4][5] For instance, the introduction of an isopropyl group at the 7-position has been shown to significantly enhance selectivity for FLT3 over other kinases like cyclin-dependent kinases (CDKs).[1][4][5]

These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding event prevents the phosphorylation of the kinase and its downstream substrates, thereby abrogating the aberrant signaling cascade that drives leukemic cell growth. The carbonyl function at the 8-position of the purine ring is a key feature, often serving as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[1]

Downstream Signaling Pathways Modulated by this compound Derivatives

The constitutive activation of FLT3-ITD triggers a cascade of downstream signaling events that are crucial for the survival and proliferation of AML cells. By inhibiting FLT3, the this compound derivatives effectively shut down these pro-leukemic pathways. The two most critical pathways affected are the STAT5 and MAPK/ERK pathways.

Suppression of the STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD.[6] In its activated, phosphorylated state, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation.[9][10] Cellular analyses in FLT3-ITD positive AML cell lines, such as MV4-11, have shown that treatment with 2,7,9-trisubstituted 8-oxopurine derivatives leads to a marked reduction in the phosphorylation of STAT5.[1][2][3][4][5] This inhibition of STAT5 activation is a critical component of the anti-leukemic activity of these compounds.

Inhibition of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch, is another crucial signaling axis activated by FLT3-ITD. This pathway plays a significant role in cell cycle progression and proliferation.[11] Treatment with this compound derivatives has been demonstrated to suppress the phosphorylation of ERK1/2 in a dose-dependent manner.[1][2][3][4][5] The concomitant inhibition of both the STAT5 and ERK1/2 pathways delivers a powerful one-two punch to the signaling network of FLT3-ITD positive AML cells.

Figure 1: Simplified signaling pathway of FLT3-ITD and the inhibitory action of this compound derivatives.

Cellular and In Vivo Effects

The inhibition of FLT3 and its downstream signaling pathways by this compound derivatives translates into potent anti-proliferative and pro-apoptotic effects in AML cells.

Cell Cycle Arrest and Apoptosis

In cellular assays, these compounds have been shown to induce a G1 phase cell cycle arrest in FLT3-dependent AML cell lines.[1] This blockage of cell cycle progression is a direct consequence of the inhibition of the pro-proliferative signals emanating from the FLT3-ITD receptor. Ultimately, the sustained inhibition of these survival pathways can lead to the induction of apoptosis, or programmed cell death, in the leukemic cells.

In Vivo Efficacy in Xenograft Models

The therapeutic potential of these purine derivatives has been further validated in preclinical animal models. In mouse xenograft models, where human AML cells are implanted into immunodeficient mice, treatment with these compounds has demonstrated significant anti-tumor activity.[1][4][5] These in vivo studies are crucial for establishing the pharmacological properties and potential efficacy of these compounds in a whole-organism setting.

Experimental Protocols

To facilitate further research in this area, we provide an overview of key experimental protocols used to characterize the mechanism of action of these compounds.

FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro potency of the compounds against FLT3 kinase.

Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound.

-

Prepare a mixture of the FLT3 kinase and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound.

-

Add the kinase/antibody mixture.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

The FRET signal is inversely proportional to the binding of the test compound to the kinase.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

-

Causality: This assay directly measures the ability of the compound to compete with a known ATP-site binder, providing a quantitative measure of its affinity for the target kinase.

Figure 2: Workflow for a FRET-based FLT3 kinase inhibition assay.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compounds on the phosphorylation status of downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture FLT3-ITD positive AML cells (e.g., MV4-11) to the desired density.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total STAT5 and ERK1/2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Causality: This method provides direct evidence of the compound's ability to inhibit the signaling cascade downstream of the target kinase within a cellular context.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly promising platform for the development of potent and selective FLT3 inhibitors. The mechanism of action of these derivatives is well-defined, involving the direct inhibition of FLT3 kinase and the subsequent suppression of the pro-leukemic STAT5 and ERK1/2 signaling pathways. This leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Future research in this area will likely focus on:

-

Optimizing Selectivity: Further refining the structure to minimize off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Investigating the efficacy of these compounds against known resistance mutations in FLT3.

-

Combination Therapies: Exploring the synergistic potential of these inhibitors with other anti-leukemic agents.

The in-depth understanding of the mechanism of action detailed in this guide provides a solid foundation for the continued development of this exciting class of targeted cancer therapeutics.

References

-

JAX Labs. (n.d.). Patient-Derived Acute Myeloid Leukemia (AML) Models. The Jackson Laboratory. Retrieved from [Link]

-

Larson, R. A. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. Retrieved from [Link]

-

DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. Retrieved from [Link]

-

Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Retrieved from [Link]

-

Champions Oncology. (n.d.). Humanized AML Mouse Model. Champions Oncology. Retrieved from [Link]

-

Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. Retrieved from [Link]

-

Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. Retrieved from [Link]

-

Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. OUCi. Retrieved from [Link]

-

Chougule, R. A., et al. (2016). FYN expression potentiates FLT3-ITD induced STAT5 signaling in acute myeloid leukemia. Oncotarget. Retrieved from [Link]

-

Terzer, T., et al. (2019). Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. Haematologica. Retrieved from [Link]

-

Kazi, J. U., & Rönnstrand, L. (2019). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cells. Retrieved from [Link]

-

Clark, J. J., & Sykes, D. B. (2020). Murine Models of Acute Myeloid Leukemia. Cancers. Retrieved from [Link]

-

Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. Retrieved from [Link]

-

Mayerhofer, C. (2025). Studying AML in mouse models: methods and challenges. VJHemOnc. Retrieved from [Link]

-

Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). In AML cells, FLT3-ITD can activate AKT, ERK, and STAT5 before it.... ResearchGate. Retrieved from [Link]

-

Harir, N., et al. (2016). Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers. Cancers. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of STAT5 signaling pathways in myeloid cells.... ResearchGate. Retrieved from [Link]

-

Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. Retrieved from [Link]

-

Cregg, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. Retrieved from [Link]

-

BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Levis, M., et al. (2013). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. Retrieved from [Link]

Sources

- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors [ouci.dntb.gov.ua]

- 3. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 8. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

The Strategic Utility of 2-Chloro-7-methyl-7H-purin-8(9H)-one: An In-depth Technical Guide for Synthetic Chemists

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the unsung heroes of drug development are the versatile and strategically designed intermediates that pave the way for innovation. 2-Chloro-7-methyl-7H-purin-8(9H)-one is one such pivotal scaffold. Its unique arrangement of reactive sites on a biologically relevant purine core makes it an invaluable building block for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this key intermediate, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

This compound is a substituted purinone characterized by a chlorine atom at the 2-position, a methyl group at the 7-position of the purine ring, and an oxo group at the 8-position. This specific substitution pattern is not arbitrary; it is a deliberate design that imbues the molecule with a desirable combination of stability and reactivity.

-

The C2-Chloride : The electron-withdrawing nature of the adjacent nitrogen atoms and the 8-oxo group activates the C2 position for nucleophilic aromatic substitution. This chlorine atom serves as an excellent leaving group, providing a handle for introducing a wide range of substituents.

-

The N7-Methyl Group : The methylation at the N7 position prevents tautomerization and directs the reactivity of the purine core. This modification can also influence the solubility and pharmacokinetic properties of the final compounds.

-

The C8-Oxo Group : The carbonyl group at the 8-position contributes to the electronic properties of the purine ring system and provides a site for potential hydrogen bonding interactions in the final drug molecule.

| Property | Value |

| CAS Number | 1273315-19-7 |

| Molecular Formula | C₆H₅ClN₄O |

| Molecular Weight | 184.58 g/mol |

| Appearance | Typically a light yellow to yellow powder or crystals.[1] |

| Storage | Store at 2-8°C in an inert gas atmosphere.[1] |

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The construction of the this compound core is conceptually rooted in the cyclization of a suitably substituted pyrimidine precursor. While multiple variations exist, a common and reliable approach involves the reaction of a 4,5-diaminopyrimidine derivative with a one-carbon carbonyl equivalent. The following protocol is a representative synthesis, synthesized from established chemical principles for purine synthesis.

Conceptual Synthetic Workflow

Caption: Synthetic pathway to the target intermediate.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Diamino-2,6-dichloropyrimidine

-

Sodium sulfite

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Preparation of 2-Chloro-N4-methyl-pyrimidine-4,5-diamine:

-

This precursor is synthesized from commercially available 4,5-diamino-2,6-dichloropyrimidine through a series of steps including selective reduction and methylation. A thorough literature search for the synthesis of this specific precursor is recommended.

-

-

Cyclization to form the Purinone Ring:

-

To a solution of 2-Chloro-N4-methyl-pyrimidine-4,5-diamine (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or DIPEA (2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (1.1 equivalents), in the same anhydrous solvent. The use of phosgene equivalents is a safer alternative to phosgene gas.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

-

Self-Validation and Causality:

-

Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the phosgene equivalent and the chlorinated pyrimidine.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the cyclizing agent at 0 °C controls the reaction rate and minimizes the formation of side products.

-

Choice of Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic amino groups of the pyrimidine.

Reactivity and Applications as a Synthetic Intermediate

The strategic placement of the C2-chloro substituent makes this compound a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are central to the construction of diverse libraries of purine derivatives for drug discovery.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

This reaction forms a carbon-carbon bond between the C2 position of the purine and a variety of aryl or heteroaryl boronic acids or esters.

General Protocol:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (2-3 equivalents).

-

Add a solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C2 position. This is particularly useful in the synthesis of kinase inhibitors, where an amino-linker is often a key pharmacophoric element.

General Protocol:

-

In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst such as Pd₂(dba)₃ or a G2/G3 precatalyst (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.1 equivalents), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents).

-

Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

-

Heat the mixture, often under microwave irradiation, to the appropriate temperature (typically 80-120 °C) until the reaction is complete.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate and purify the product by column chromatography.

B. Nucleophilic Aromatic Substitution (SNA)

The activated C2-chloro group can be displaced by a variety of nucleophiles without the need for a metal catalyst, although harsher conditions may be required compared to palladium-catalyzed reactions.

Typical Nucleophiles:

-

Amines: Primary and secondary aliphatic and aromatic amines can be introduced at the C2 position, often by heating in a suitable solvent like n-butanol or DMF, sometimes with the addition of a base like DIPEA.

-

Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

-

Thiols: Thiolates readily react to form thioethers.

Caption: Key reactions of the core intermediate.

Application in Medicinal Chemistry: A Case Study

This compound has been successfully employed as a key intermediate in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[2] In this context, the C2 position is functionalized, often via Buchwald-Hartwig amination, to introduce a piperazinyl-aniline moiety which is crucial for binding to the kinase.[2] The N7-methyl group is also noted to enhance the inhibitory activity compared to unsubstituted analogs.[2]

Characterization Data (Representative)

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be inferred from closely related structures. For a similar compound, 9-Benzyl-2-chloro-6-methylpurine, the following representative data has been reported:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.96 (s, 1H, H-8), 7.29 (m, 5H, H-arom.), 5.20 (s, 2H, CH₂Ph), 2.84 (s, 3H, CH₃).[3]

-

¹³C NMR (CDCl₃, 100.6 MHz): δ 161.8 (C-6), 154.1 (C-2), 152.3 (C-4), 144.1 (CH-8), 134.6 (C-i-arom.), 132.0 (C-5), 129.2, 128.8, 128.0 (CH-arom.), 47.4 (CH₂), 19.4 (CH₃).[3]

For this compound, one would expect a singlet for the N7-methyl group around 3.5-4.0 ppm and a singlet for the H-6 proton. The absence of the N9-H proton signal would confirm the 7H-purin-8(9H)-one tautomeric form.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from related chloropurines suggests the following precautions:

-

Hazard Classification: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Cornerstone for Future Discovery

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its well-defined reactivity, particularly at the C2 position, provides a reliable and versatile platform for the synthesis of complex purine-based molecules. By understanding its synthesis, reactivity, and handling, researchers are well-equipped to leverage this powerful tool in the ongoing quest for novel and more effective therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource, empowering scientists to confidently incorporate this valuable building block into their synthetic strategies.

References

-

AWS. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C) Supplementary Information. Available from: [Link]

-

Kratochvil, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

-

MySkinRecipes. 2-Chloro-9-methyl-7H-purin-8(9H)-one. Available from: [Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-7-methyl-7H-purin-8(9H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility with field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to expertly characterize the solubility profile of this and similar purine derivatives in a range of organic solvents. We will explore the molecular characteristics that govern its solubility, present a systematic approach to solvent selection, and provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that can dictate its success or failure.[1][2] Poor solubility can lead to a host of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation.[1][2] For compounds like this compound, a substituted purine, understanding its behavior in various solvents is paramount for advancing its development. Purine derivatives are a cornerstone in medicinal chemistry, often exhibiting a range of biological activities. However, their typically planar, aromatic, and heteroatom-rich structures can present unique solubility challenges. This guide will provide a deep dive into the theoretical and practical aspects of determining the solubility of this specific purine derivative in organic solvents, a crucial step in its journey towards becoming a potential therapeutic agent.

Theoretical Assessment of Solubility: A Molecular Perspective

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational concept. To anticipate the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

-

Purine Core: A bicyclic aromatic heterocycle containing four nitrogen atoms. This core is relatively polar.

-

Chloro Group: An electron-withdrawing group at the 2-position, which can influence the electron distribution and polarity of the ring system.

-

Methyl Group: A small, nonpolar alkyl group at the 7-position.

-

Oxo Group: A carbonyl group at the 8-position, which is a strong hydrogen bond acceptor.

-

N-H Group: A hydrogen atom at the 9-position, which can act as a hydrogen bond donor.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The presence of multiple nitrogen atoms and a carbonyl group imparts significant polarity to the molecule. However, the overall molecule has both polar and non-polar regions.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atoms in the purine ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors.[3] The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state. Purine derivatives can exhibit strong intermolecular interactions, including hydrogen bonding and π-π stacking, leading to high crystal lattice energies and potentially low solubility.

Based on these features, it is anticipated that this compound will exhibit limited solubility in non-polar, aprotic solvents and greater solubility in polar, protic and polar, aprotic solvents that can engage in hydrogen bonding.

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility studies should be systematic and relevant to potential applications in synthesis, purification, formulation, and analytical characterization. Solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Table 1: Classification of Common Organic Solvents for Solubility Screening

| Class | Solvent Examples | Polarity | Hydrogen Bonding | Rationale for Inclusion in Screening |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | Low | None | To establish a baseline for low solubility and for use in non-polar reaction media or extractions. |

| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Acceptors only | To assess solubility in solvents that can solvate polar molecules without donating hydrogen bonds. DMSO is a powerful solvent often used for initial stock solutions.[4][5] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | Donors & Acceptors | To evaluate solubility in solvents that can form strong hydrogen bonds, which is critical for many formulation strategies. |

When selecting solvents, it is also crucial to consider their toxicological profiles, especially for pharmaceutical applications. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (Q3C) on residual solvents, classifying them based on their toxicity.[6][7][8][9]

-

Class 1 solvents (e.g., benzene, carbon tetrachloride) should be avoided.[10]

-

Class 2 solvents (e.g., acetonitrile, methanol, toluene) have permissible daily exposure limits and should be used with control.[10][11]

-

Class 3 solvents (e.g., acetone, ethanol, ethyl acetate, DMSO) have low toxic potential and are generally preferred.[10]

Experimental Determination of Solubility: Protocols and Best Practices

The most reliable way to determine the solubility of this compound is through experimental measurement. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[4][12][13] For earlier stages of drug discovery where speed is critical, high-throughput screening (HTS) methods for kinetic solubility are often employed.[14][15]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.[4]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[16]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2][16] This can take anywhere from 24 to 72 hours.[16] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Decision process in kinetic solubility measurement.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Notes |

| Hexane | Non-Polar Aprotic | < 0.01 | Practically Insoluble |

| Toluene | Non-Polar Aprotic | 0.05 | Very Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | 1.2 | Slightly Soluble |

| Acetone | Polar Aprotic | 2.5 | Soluble |

| Acetonitrile | Polar Aprotic | 1.8 | Slightly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 3.0 | Soluble |

| Methanol | Polar Protic | 5.5 | Freely Soluble |

| Ethanol | Polar Protic | 4.0 | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 20 | Very Soluble |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 | Very Soluble |

Interpretation: The hypothetical data in Table 2 aligns with our theoretical predictions. The compound shows very poor solubility in non-polar solvents. Its solubility increases in polar aprotic solvents and is highest in polar protic solvents and strong aprotic solvents like DMF and DMSO, which are excellent at disrupting intermolecular forces and solvating polar molecules.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can generate the critical data needed to guide formulation development, process chemistry, and toxicological studies. A thorough characterization of the solubility profile of this promising purine derivative is an indispensable step in unlocking its full therapeutic potential. Further studies could investigate the effect of temperature on solubility and explore the use of co-solvents to enhance solubility in specific solvent systems.

References

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (2019). ICH Q3C (R9) Residual solvents. [Link]

-

Evotec. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

-

ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- Anant, K., & G, P. (2014). Organic solvents in the pharmaceutical industry. International Journal of Pharmaceutical Sciences and Research, 5(8), 3045.

-

Cheméo. (n.d.). Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. [Link]

-

Royal Society of Chemistry. (2016). Renewable Solvent Selection in Medicinal Chemistry. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-